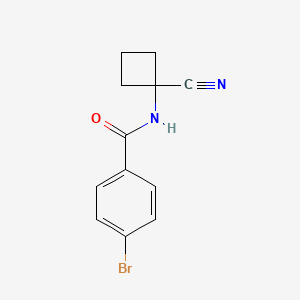

4-bromo-N-(1-cyanocyclobutyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(1-cyanocyclobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-4-2-9(3-5-10)11(16)15-12(8-14)6-1-7-12/h2-5H,1,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKCAMLQBVASSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N 1 Cyanocyclobutyl Benzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition:No high-resolution mass spectrometry data providing the exact mass and elemental composition of 4-bromo-N-(1-cyanocyclobutyl)benzamide was identified. This prevents the confirmation of its molecular formula.

Due to the lack of specific experimental data for 4-bromo-N-(1-cyanocyclobutyl)benzamide, generating the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection is not feasible. To proceed, access to proprietary research data or the undertaking of new experimental analysis of the compound would be required.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. For 4-bromo-N-(1-cyanocyclobutyl)benzamide, MS/MS analysis would be expected to yield characteristic fragmentation patterns that confirm its molecular structure.

The fragmentation would likely initiate from the protonated molecule [M+H]⁺. Key fragmentation pathways would involve the cleavage of the amide bond, the loss of the cyanocyclobutyl group, and the fragmentation of the bromobenzoyl moiety. The resulting product ions would correspond to specific substructures of the parent molecule, allowing for a detailed structural confirmation.

Table 1: Predicted MS/MS Fragmentation of 4-Bromo-N-(1-cyanocyclobutyl)benzamide

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |

| [M+H]⁺ | Varies | H₂O | Loss of water |

| [M+H]⁺ | Varies | CO | Loss of carbon monoxide |

| [M+H]⁺ | Varies | C₄H₆CN | Loss of cyanocyclobutyl group |

| [M+H]⁺ | Varies | Br | Loss of bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-N-(1-cyanocyclobutyl)benzamide would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies would include the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile, and various C-H and C-C stretching and bending vibrations from the aromatic and cyclobutyl rings. The presence and position of these bands would provide clear evidence for the compound's functional group composition.

Table 2: Expected Infrared Absorption Bands for 4-Bromo-N-(1-cyanocyclobutyl)benzamide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of 4-bromo-N-(1-cyanocyclobutyl)benzamide would provide detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related benzamide (B126) structures allows for predictions of its solid-state characteristics. nih.govnih.gov

Molecular Conformation and Torsional Angles

The molecular conformation would be defined by the torsional angles between the planes of the bromophenyl ring, the amide group, and the cyclobutyl ring. It is expected that the molecule would adopt a twisted conformation to minimize steric hindrance. nih.gov The dihedral angle between the aromatic ring and the amide plane is a key conformational parameter in benzamide derivatives. nih.govnih.gov

Analysis of Bond Lengths and Angles Indicative of Resonance

The bond lengths within the benzamide moiety would be expected to show evidence of resonance. The C-N bond of the amide would likely have a length intermediate between a typical single and double bond, and the C=O bond might be slightly elongated. nih.gov The bond lengths and angles within the aromatic ring would be consistent with a substituted benzene (B151609) ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For 4-bromo-N-(1-cyanocyclobutyl)benzamide, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be the primary methods used.

In HPLC, a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The retention time of the compound would be a key identifier, and the peak area would be used to quantify its purity. TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks, with the retention factor (Rf) value serving as a characteristic parameter.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Following a comprehensive search of available scientific literature and chemical databases, no specific High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of 4-bromo-N-(1-cyanocyclobutyl)benzamide could be identified. Detailed research findings, including data on retention times, mobile phases, column specifications, and detection parameters, are not publicly available for this particular compound.

Consequently, the generation of data tables and a detailed discussion of its chromatographic behavior as requested is not possible at this time. The synthesis and analytical characterization of novel compounds are often disclosed in patents or proprietary reports before appearing in peer-reviewed scientific journals. It is possible that such analytical data exists but has not yet been published in accessible sources.

Further research may involve the development and validation of a novel HPLC or UPLC method for the quantification and purity assessment of 4-bromo-N-(1-cyanocyclobutyl)benzamide. Such a study would typically involve screening various stationary phases (e.g., C8, C18), mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients with modifiers like formic acid or ammonium (B1175870) acetate), and detection wavelengths to achieve optimal separation and sensitivity.

Lack of Specific Research Data Hinders Detailed Computational Analysis of 4-bromo-N-(1-cyanocyclobutyl)benzamide

A thorough investigation into the computational and theoretical properties of the chemical compound 4-bromo-N-(1-cyanocyclobutyl)benzamide has revealed a significant gap in the available scientific literature. Despite a comprehensive search for dedicated studies on this specific molecule, no detailed research findings or data tables pertaining to its electronic structure, conformational landscape, or reactivity descriptors could be identified.

Computational chemistry techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for elucidating the molecular properties and behavior of chemical compounds. DFT studies, for instance, can provide valuable insights into the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential surface, and various reactivity descriptors, which are crucial for understanding a molecule's chemical reactivity and potential applications. Similarly, MD simulations can map the conformational preferences and dynamic behavior of a molecule over time.

However, the application of these sophisticated computational methods to 4-bromo-N-(1-cyanocyclobutyl)benzamide does not appear to have been published in peer-reviewed scientific journals. While general principles of computational chemistry can be applied to hypothesize about its properties based on its constituent functional groups (a brominated benzene ring, an amide linkage, and a cyanocyclobutyl moiety), any such discussion would be purely speculative and would not constitute the detailed, evidence-based analysis requested.

The absence of specific research on 4-bromo-N-(1-cyanocyclobutyl)benzamide means that data for the requested sections, including Frontier Molecular Orbital (FMO) Analysis, Electrostatic Potential (MESP) Surface Mapping, reactivity descriptors, conformational preferences, and the dynamic behavior of its specific moieties, are not available. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline, is not possible at this time. Further experimental and computational research on this particular compound is required to provide the necessary data for such an in-depth analysis.

Computational and Theoretical Investigations of 4 Bromo N 1 Cyanocyclobutyl Benzamide

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical predictions of NMR chemical shifts can be invaluable for assigning signals in experimental spectra and confirming the structure of a synthesized compound.

Methodology

The prediction of ¹H and ¹³C NMR chemical shifts for 4-bromo-N-(1-cyanocyclobutyl)benzamide can be achieved using various computational methods. A common approach involves geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts are then obtained by referencing the calculated shielding values to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. More advanced methods, including machine learning approaches, have also been developed to refine these predictions and achieve higher accuracy. nih.govnih.gov

Expected Chemical Shifts

Table 1: Theoretical NMR Chemical Shift Prediction Methodology

| Step | Description | Common Methods/Software | Expected Outcome |

| 1. Geometry Optimization | The molecule's 3D structure is optimized to find its lowest energy conformation. | DFT (e.g., B3LYP/6-311++G(d,p)), Gaussian, ORCA | An optimized molecular geometry. |

| 2. Shielding Tensor Calculation | The magnetic shielding for each nucleus is calculated. | GIAO method within DFT, Gaussian, NWChem | Isotropic shielding values for each atom. |

| 3. Chemical Shift Calculation | The calculated shielding values are referenced against a standard (TMS). | δ_sample = σ_TMS - σ_sample | Predicted ¹H and ¹³C NMR chemical shifts (in ppm). |

| 4. Refinement (Optional) | Machine learning algorithms or empirical corrections can be applied to improve accuracy. | PROSPRE, CASCADE | More accurate chemical shift predictions. nih.gov |

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Theoretical vibrational frequency analysis can predict the IR spectrum of a molecule, aiding in the assignment of experimental absorption bands.

Methodology

Similar to NMR predictions, the process begins with the optimization of the molecular geometry using DFT. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of normal modes of vibration and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Expected Vibrational Frequencies

For 4-bromo-N-(1-cyanocyclobutyl)benzamide, several characteristic vibrational bands are expected. The C=O stretching vibration of the amide group is typically strong and appears in the range of 1650-1680 cm⁻¹. The N-H bending vibration is expected around 1550-1650 cm⁻¹. The C-N stretching of the amide should be observed in the 1200-1400 cm⁻¹ region. The C≡N stretching of the cyano group will give a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Theoretical Range (cm⁻¹) |

| Amide (C=O) | Stretch | 1650 - 1680 | 1680 - 1720 |

| Amide (N-H) | Bend | 1550 - 1650 | 1580 - 1680 |

| Cyano (C≡N) | Stretch | 2220 - 2260 | 2250 - 2290 |

| Bromo-Aromatic (C-Br) | Stretch | 500 - 600 | 510 - 610 |

| Aromatic (C=C) | Stretch | 1450 - 1600 | 1480 - 1630 |

Structure-Property Relationship (SPR) Studies from a Chemoinformatic Perspective

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds based on their molecular structure. Structure-Property Relationship (SPR) studies are a key aspect of chemoinformatics, aiming to establish correlations between a molecule's structural features and its physicochemical or biological properties.

For 4-bromo-N-(1-cyanocyclobutyl)benzamide, chemoinformatic tools could be used to predict a range of properties, even in the absence of experimental data. By analyzing the contributions of its various structural fragments (the bromophenyl group, the amide linker, and the cyanocyclobutyl moiety), it is possible to estimate properties such as solubility, lipophilicity (logP), and potential biological activities.

Quantitative Structure-Property Relationship (QSPR) models, built upon large datasets of known compounds, can be used to predict such properties. These models use molecular descriptors—numerical representations of a molecule's structure—to correlate with specific properties. For 4-bromo-N-(1-cyanocyclobutyl)benzamide, relevant descriptors would include topological indices, electronic descriptors (such as partial charges and dipole moment), and steric parameters.

While specific chemoinformatic studies on this compound are not available, the principles of SPR suggest that the bromine atom will significantly influence its lipophilicity and potential for halogen bonding. The amide group provides hydrogen bonding capabilities, affecting its solubility and potential interactions with biological targets. The cyanocyclobutyl group adds rigidity and a polar nitrile function, which can also participate in specific interactions.

Chemical Reactivity and Transformations of 4 Bromo N 1 Cyanocyclobutyl Benzamide

Reactions Involving the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a key site for functionalization. It can participate in several types of reactions, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of 4-bromo-N-(1-cyanocyclobutyl)benzamide, the benzamide (B126) group itself is an electron-withdrawing group, which can facilitate nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and the electron-withdrawing group. Subsequently, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

A variety of nucleophiles can be employed in SNAr reactions with activated aryl halides. Common nucleophiles include alkoxides, thiolates, amines, and hydroxide (B78521) ions. The reaction conditions typically involve heating the aryl halide with the nucleophile in a suitable solvent.

| Nucleophile (Nu) | Product | Typical Conditions |

| RO- (e.g., CH3O-) | 4-alkoxy-N-(1-cyanocyclobutyl)benzamide | NaOR in ROH, heat |

| RS- (e.g., C6H5S-) | 4-(arylthio)-N-(1-cyanocyclobutyl)benzamide | NaSR in aprotic solvent, heat |

| R2NH (e.g., piperidine) | 4-(dialkylamino)-N-(1-cyanocyclobutyl)benzamide | R2NH, heat |

| OH- | 4-hydroxy-N-(1-cyanocyclobutyl)benzamide | NaOH, H2O, heat |

The aryl bromide moiety of 4-bromo-N-(1-cyanocyclobutyl)benzamide is a suitable substrate for various palladium-catalyzed cross-coupling reactions. The catalytic cycles of these reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, fundamentally involve oxidative addition and reductive elimination steps. nobelprize.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) species, where both the aryl group and the bromide are attached to the palladium center. libretexts.org

Reductive Elimination: Following a series of steps such as transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck coupling), the desired coupled product is formed through reductive elimination from the palladium(II) intermediate. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

These fundamental steps are crucial for understanding the mechanism of the selective functional group interconversions discussed in the following section.

The bromine atom of 4-bromo-N-(1-cyanocyclobutyl)benzamide can be replaced with a variety of other functional groups using palladium- or copper-catalyzed cross-coupling reactions. These reactions are highly versatile and allow for the synthesis of a wide range of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used for the formation of carbon-carbon bonds. For example, reacting 4-bromo-N-(1-cyanocyclobutyl)benzamide with an arylboronic acid would yield a 4-aryl-N-(1-cyanocyclobutyl)benzamide.

| Arylboronic Acid (Ar-B(OH)2) | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-phenyl-N-(1-cyanocyclobutyl)benzamide |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 4-(4-methylphenyl)-N-(1-cyanocyclobutyl)benzamide |

| 3-Thienylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | 4-(3-thienyl)-N-(1-cyanocyclobutyl)benzamide |

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction can be used to introduce various primary or secondary amines at the 4-position of the benzamide ring. acs.org

| Amine (R2NH) | Palladium Catalyst/Ligand | Base | Product |

| Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu | 4-morpholino-N-(1-cyanocyclobutyl)benzamide |

| Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | 4-(phenylamino)-N-(1-cyanocyclobutyl)benzamide |

| Benzylamine | Pd2(dba)3 / RuPhos | K3PO4 | 4-(benzylamino)-N-(1-cyanocyclobutyl)benzamide |

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, can also be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the aryl bromide position, often under milder conditions than traditional methods. nih.gov

Reactions of the Amide Linkage

The secondary amide group in 4-bromo-N-(1-cyanocyclobutyl)benzamide is another key reactive site, susceptible to hydrolysis, N-alkylation, and N-acylation.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. libretexts.org This reaction typically requires heating.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the amide is protonated on the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of 4-bromobenzoic acid and 1-amino-1-cyanocyclobutane. libretexts.orgbath.ac.uk

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. This also proceeds through a tetrahedral intermediate. The final products are the salt of 4-bromobenzoic acid and 1-amino-1-cyanocyclobutane. libretexts.orgarkat-usa.org A mild protocol for the alkaline hydrolysis of secondary amides using sodium hydroxide in a mixture of methanol (B129727) and a non-polar solvent has been developed. researchgate.net

The hydrogen atom on the nitrogen of the secondary amide can be substituted through N-alkylation and N-acylation reactions.

N-Alkylation: The direct N-alkylation of secondary amides can be challenging but can be achieved under specific conditions. One approach involves the deoxygenative photochemical alkylation of secondary amides. nih.gov Another method utilizes cobalt-nanocatalysts for the N-alkylation of benzamides with alcohols. nih.gov A sustainable protocol for the N-alkylation of benzamide derivatives with secondary alcohols has also been reported using an iron(III) chloride hexahydrate/glycerol eutectic mixture. researchgate.net The alkylation of secondary styryl enamides through their anions has been shown to occur at the nitrogen atom. psu.edu

| Alkylating Agent | Catalyst/Conditions | Product |

| Alkyl Iodide (e.g., CH3I) | Photochemical deoxygenation | 4-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide |

| Benzyl Alcohol | Cobalt nanoparticles, KOH, heat | 4-bromo-N-benzyl-N-(1-cyanocyclobutyl)benzamide |

| Isopropyl Alcohol | FeCl3·6H2O/glycerol | 4-bromo-N-(1-cyanocyclobutyl)-N-isopropylbenzamide |

N-Acylation: The N-acylation of secondary amides leads to the formation of imides. This transformation can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base or a catalyst. bath.ac.uk An efficient method for the N-acylation of amides utilizes a pyridine (B92270) ring as an internal nucleophilic catalyst. semanticscholar.org Iodine has also been found to promote the quantitative N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions. tandfonline.com

| Acylating Agent | Catalyst/Conditions | Product |

| Acetyl Chloride | Pyridine | N-acetyl-4-bromo-N-(1-cyanocyclobutyl)benzamide |

| Benzoyl Chloride | Iodine | N-benzoyl-4-bromo-N-(1-cyanocyclobutyl)benzamide |

| Acetic Anhydride | DMAP | N-acetyl-4-bromo-N-(1-cyanocyclobutyl)benzamide |

Reduction of the Amide Carbonyl

The amide carbonyl group in 4-bromo-N-(1-cyanocyclobutyl)benzamide is generally stable, a characteristic feature of amides which places them among the least reactive carboxylic acid derivatives. youtube.com However, under forcing conditions with strong reducing agents, the carbonyl can be reduced to a methylene (B1212753) group (-CH₂-). Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of this transformation, converting the amide into a secondary amine. youtube.com

This reduction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The resulting intermediate undergoes further reduction to yield the amine. It is crucial to employ a strong reducing agent like LiAlH₄, as weaker reagents are typically insufficient to reduce the stable amide functionality. youtube.com

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 4-bromo-N-((1-cyanocyclobutyl)methyl)benzamine | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup |

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can participate in a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions. libretexts.org The reaction proceeds through the formation of an amide intermediate. Complete hydrolysis to the carboxylic acid typically requires more vigorous conditions, such as prolonged heating. libretexts.org

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases its electrophilicity and facilitates the attack of water.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.

By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Aqueous acid (e.g., H₂SO₄, HCl), heat | 1-(4-bromobenzamido)cyclobutane-1-carboxamide | 1-(4-bromobenzamido)cyclobutane-1-carboxylic acid |

| Aqueous base (e.g., NaOH, KOH), heat | 1-(4-bromobenzamido)cyclobutane-1-carboxamide | 1-(4-bromobenzamido)cyclobutane-1-carboxylic acid |

The reduction of nitriles provides an effective route to primary amines. beilstein-journals.orged.ac.uk While strong reducing agents like LiAlH₄ can be used, catalytic methods such as hydroboration-reduction offer a milder alternative with good functional group tolerance. beilstein-journals.orged.ac.uk Borane-based reagents, often in the presence of a metal or borane (B79455) catalyst, can reduce the nitrile to the corresponding primary amine. beilstein-journals.orged.ac.uknih.gov This transformation typically involves the double hydroboration of the nitrile. nih.gov

| Reagent/Catalyst System | Product | Key Features |

|---|---|---|

| Borane (e.g., H₃B·SMe₂) with HBpin | 4-bromo-N-(1-(aminomethyl)cyclobutyl)benzamide | Good yields and chemoselectivity. beilstein-journals.orged.ac.uk |

| Iron-catalyzed hydroboration | 4-bromo-N-(1-(aminomethyl)cyclobutyl)benzamide | Utilizes earth-abundant metal catalyst. nih.govnih.gov |

While less common than hydrolysis or reduction, nitriles can participate in cycloaddition reactions. For instance, in the presence of suitable reactants, the nitrile group can undergo a [3+2] cycloaddition to form five-membered heterocyclic rings. nih.govmdpi.com This type of reaction often involves the generation of an intermediate that can react with the nitrile. For example, the reaction of N-silyl enamines with acyl azides can lead to the formation of N-acyl amidines through a [3+2] cycloaddition pathway. nih.govmdpi.com

Cyclobutyl Ring System Modifications

The cyclobutane (B1203170) ring, while generally stable, possesses significant ring strain that can make it susceptible to ring-opening reactions under certain conditions. researchgate.netmdpi.com

The cleavage of the cyclobutane ring can be induced by various methods, including electrochemical and reductive approaches. researchgate.netpharmaguideline.com Electrochemically induced ring-opening can occur through the formation of a radical cation intermediate, which then undergoes cleavage. acs.org Reductive ring-opening can be achieved using certain reducing agents or catalytic systems, often leading to the formation of a linear carbon chain. researchgate.netpharmaguideline.com For instance, sulfuryl fluoride-mediated ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes has been developed to synthesize aliphatic nitriles. beilstein-journals.org

| Method | Potential Outcome | Notes |

|---|---|---|

| Electrochemically Induced | Formation of linear, functionalized products | Proceeds via radical cation intermediates. acs.org |

| Reductive Cleavage | Formation of a saturated, open-chain structure | Dependent on the specific reducing agent and conditions. researchgate.net |

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in 4-bromo-N-(1-cyanocyclobutyl)benzamide—namely the C-H bonds of the cyclobutyl ring, the C-Br bond on the benzoyl group, the amide N-H bond, and the nitrile group—necessitates careful consideration of chemoselectivity in any synthetic transformation. The regioselectivity of reactions on the cyclobutyl scaffold is also a critical aspect, with the potential for functionalization at the β- and γ-positions relative to the amide-bearing carbon.

Chemoselectivity:

In the context of palladium-catalyzed reactions, a key competitive pathway to C-H activation is the oxidative addition to the aryl bromide bond. The outcome of the reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, conditions favoring C-H activation might involve a higher oxidation state palladium catalyst and specific ligands that promote the formation of a palladacycle intermediate via C-H insertion. nih.govacs.org Conversely, conditions typically employed for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions would likely favor reaction at the C-Br bond.

The nitrile group at the C1 position is generally less reactive under these conditions but could potentially coordinate to the metal center, influencing the catalytic cycle. The amide N-H bond can also participate in reactions, but under the discussed C-H activation conditions, it primarily serves as a directing group.

Regioselectivity:

The regioselectivity of C-H functionalization on the cyclobutane ring is primarily governed by the directing group and the steric and electronic properties of the substrate. In amide-directed reactions, the formation of a five- or six-membered palladacycle intermediate is a key factor.

β-Functionalization: Activation of the C-H bonds at the β-position (C2 and C4) would proceed through a five-membered palladacycle intermediate. This is often the favored pathway in directed C-H activation of saturated rings. nih.govacs.org

γ-Functionalization: Activation of the C-H bond at the γ-position (C3) would involve a six-membered palladacycle. While generally less favored than the five-membered counterpart, specific ligand systems have been developed to promote γ-C-H arylation of cycloalkane carboxylic acids, including cyclobutanes. nih.gov

The presence of the geminal cyano group in 4-bromo-N-(1-cyanocyclobutyl)benzamide is expected to have a significant electronic impact on the C-H bonds of the cyclobutyl ring. The electron-withdrawing nature of the nitrile may deactivate the adjacent C-H bonds, potentially influencing the regioselectivity of C-H activation. However, without specific experimental data on this substrate, the precise outcome remains a subject for further investigation.

The following table outlines the potential reactive sites and the factors influencing selectivity in the transformations of 4-bromo-N-(1-cyanocyclobutyl)benzamide.

| Reactive Site | Potential Transformation | Factors Influencing Selectivity |

|---|---|---|

| Cyclobutyl C(sp³)–H bonds (β-positions) | Palladium-catalyzed arylation, olefination, etc. | Directing effect of the amide group (formation of a 5-membered palladacycle), steric hindrance. |

| Cyclobutyl C(sp³)–H bond (γ-position) | Palladium-catalyzed arylation | Ligand design promoting formation of a 6-membered palladacycle. |

| Aryl C-Br bond | Suzuki, Heck, Buchwald-Hartwig cross-coupling reactions | Catalyst system (e.g., Pd(0) precursors), reaction conditions favoring oxidative addition. |

| Amide N-H bond | Deprotonation, N-alkylation/arylation | Presence of a suitable base and electrophile. |

| Nitrile group | Hydrolysis, reduction, cycloadditions | Specific reagents and conditions for nitrile transformations. |

Role of 4 Bromo N 1 Cyanocyclobutyl Benzamide in Organic Synthesis

Precursor in the Synthesis of Advanced Intermediates

The bifunctional nature of 4-bromo-N-(1-cyanocyclobutyl)benzamide, possessing both a reactive aryl halide and a potentially bioactive amide component, positions it as a valuable starting material for the synthesis of advanced intermediates.

The 4-bromobenzamide (B181206) core is a recurring motif in a variety of pharmacologically active compounds. The bromine atom serves as a crucial handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the benzamide (B126) scaffold, a strategy widely employed in medicinal chemistry to fine-tune the biological activity, selectivity, and pharmacokinetic properties of drug candidates. For instance, derivatives of N-substituted benzamides have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainanobioletters.comresearchgate.netnih.gov

The 1-cyanocyclobutylamide group can also play a significant role in molecular recognition by interacting with biological targets. The nitrile group can act as a hydrogen bond acceptor, while the cyclobutyl ring introduces a degree of conformational rigidity, which can be advantageous for binding to specific protein pockets. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki cross-coupling highlights the utility of bromo-substituted amides in creating diverse molecules for biological screening. mdpi.com

Table 1: Potential Cross-Coupling Reactions Utilizing the 4-Bromo functionality

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted benzamides | Introduction of diverse aromatic systems |

| Buchwald-Hartwig Amination | Amines | N-aryl or N-heteroaryl substituted benzamides | Formation of C-N bonds to access complex amines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted benzamides | Introduction of linear, rigid linkers |

| Heck Coupling | Alkenes | Alkenyl-substituted benzamides | Formation of C-C double bonds |

| Stille Coupling | Organostannanes | Alkyl-, vinyl-, or aryl-substituted benzamides | Versatile C-C bond formation |

The ability to selectively functionalize the bromine atom of 4-bromo-N-(1-cyanocyclobutyl)benzamide opens avenues for the construction of a wide array of molecular scaffolds. These scaffolds can serve as the core structures for new classes of compounds with potential therapeutic applications. The synthesis of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, is a key strategy in drug discovery. researchgate.net The 4-bromobenzamide unit can be elaborated into more complex polycyclic systems through intramolecular cyclization reactions following an initial intermolecular cross-coupling step.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries, which can then be screened for biological activity. nih.govnih.gov The structure of 4-bromo-N-(1-cyanocyclobutyl)benzamide is well-suited for this approach.

The bromine atom provides a convenient point of diversification. A library of boronic acids, for example, could be coupled to the 4-bromo position to generate a vast array of analogs with different substituents at this position. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the benzamide core. The synthesis of DNA-encoded libraries often relies on robust chemical transformations on versatile scaffolds, and bromo-substituted aromatics are frequently employed for this purpose. rsc.org

Table 2: Hypothetical Combinatorial Library from 4-bromo-N-(1-cyanocyclobutyl)benzamide

| Scaffold | R1 (from Boronic Acid) | R2 (Modification of Nitrile) | Resulting Compound Class |

| N-(1-cyanocyclobutyl)benzamide | Phenyl | Tetrazole | Biaryl tetrazoles |

| N-(1-cyanocyclobutyl)benzamide | Thienyl | Amine (after reduction) | Heteroaryl cyclobutylamines |

| N-(1-cyanocyclobutyl)benzamide | Pyridyl | Carboxylic acid (after hydrolysis) | Heteroaryl cyclobutyl-carboxamides |

| N-(1-cyanocyclobutyl)benzamide | Naphthyl | Tetrazole | Naphthyl-substituted tetrazoles |

Green Chemistry Considerations in its Synthesis and Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk These considerations are increasingly important in both academic research and industrial production.

The synthesis of 4-bromo-N-(1-cyanocyclobutyl)benzamide would typically involve the formation of an amide bond between 4-bromobenzoic acid (or its activated derivative) and 1-aminocyclobutanecarbonitrile. Traditional amide coupling reactions often utilize stoichiometric activating reagents and are performed in polar aprotic solvents like DMF or CH2Cl2, which have environmental and health concerns. ucl.ac.uk Green chemistry encourages the use of more benign solvents.

For subsequent cross-coupling reactions, the replacement of toxic organic solvents with greener alternatives is an active area of research. digitellinc.com Water, ionic liquids, and compressed carbon dioxide are being explored as alternative reaction media. rsc.org Furthermore, optimizing reaction conditions to improve yield and minimize byproduct formation is a key aspect of green chemistry.

The development of highly efficient and recyclable catalysts is central to green chemistry. For the amide bond formation step, catalytic methods are being developed to replace the less atom-economical stoichiometric reagents. sigmaaldrich.com Boronic acid catalysts and biocatalytic approaches using enzymes like Candida antarctica lipase (B570770) B (CALB) are promising green alternatives. rsc.orgrsc.orgmdpi.com

In the context of cross-coupling reactions of the bromine atom, significant progress has been made in developing catalysts that are more sustainable. This includes palladium catalysts with very low catalyst loadings (high turnover numbers), catalysts based on more abundant and less toxic metals, and catalytic systems that are effective in green solvents like water. rsc.orgresearchgate.net

Table 3: Green Chemistry Approaches for the Synthesis and Derivatization of 4-bromo-N-(1-cyanocyclobutyl)benzamide

| Transformation | Conventional Method | Green Alternative | Green Advantage |

| Amide Formation | Stoichiometric coupling reagents (e.g., HATU, EDC) in DMF | Boronic acid catalysis or enzymatic catalysis (e.g., CALB) in green solvents | Reduced waste, milder conditions, avoidance of toxic reagents |

| Cross-Coupling | High loading of Pd catalyst in organic solvents | Low loading of Pd catalyst, non-precious metal catalysts, reactions in water | Reduced metal waste, use of more sustainable metals, safer solvents |

Future Research Directions and Perspectives in the Chemistry of 4 Bromo N 1 Cyanocyclobutyl Benzamide

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-bromo-N-(1-cyanocyclobutyl)benzamide and its analogues is a key area for future research, with a focus on improving efficiency and sustainability. Current synthetic approaches for similar benzamides often involve the coupling of a carboxylic acid or its activated derivative with an amine. For instance, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide has been achieved with a high yield by reacting 4‐bromobenzoic acid and (S)‐1‐phenylethanamine using titanium tetrachloride as a coupling reagent. researchgate.net Another general procedure for synthesizing amides involves heating an alcohol and a nitrile in the presence of a catalyst under solvent-free conditions. chemicalbook.com

Future research could explore greener alternatives to these methods. This includes the use of more environmentally benign solvents and catalysts. For example, catalytic methods that avoid stoichiometric activating agents would be highly desirable. The development of one-pot syntheses from readily available starting materials would also enhance the efficiency of producing 4-bromo-N-(1-cyanocyclobutyl)benzamide.

| Starting Material 1 | Starting Material 2 | Coupling Reagent/Catalyst | Potential for "Green" Improvement |

| 4-Bromobenzoic acid | 1-Amino-1-cyanocyclobutane | Titanium tetrachloride | Use of a less toxic and more recyclable catalyst. |

| 4-Bromobenzoyl chloride | 1-Amino-1-cyanocyclobutane | Base (e.g., pyridine) | Avoidance of acyl chlorides to reduce corrosive byproducts. |

| 4-Bromobenzyl alcohol | 1-Amino-1-cyanocyclobutane | CoFe2O4@SiO2-DASA | Further optimization of catalyst loading and reusability. |

Exploration of Novel Reactivity Patterns

The chemical structure of 4-bromo-N-(1-cyanocyclobutyl)benzamide offers several reactive sites that can be exploited for further chemical transformations. The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries. For example, palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed to arylate similar 4-bromo-N-(1-phenylethyl)benzamide structures. researchgate.net

The nitrile group of the cyanocyclobutyl moiety is another functional group with rich reactivity. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would provide access to a new set of derivatives with different physicochemical properties. The amide bond itself, while generally stable, could be cleaved under specific conditions to release the constituent amine and carboxylic acid fragments, a strategy that could be employed in prodrug design.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of 4-bromo-N-(1-cyanocyclobutyl)benzamide. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov Such studies can provide insights into the molecule's reactivity and help in designing new reactions.

Molecular docking and molecular dynamics simulations could be used to predict the binding of 4-bromo-N-(1-cyanocyclobutyl)benzamide and its analogues to biological targets. nih.gov This would be particularly valuable in the context of medicinal chemistry for identifying potential protein-ligand interactions and guiding the design of more potent and selective molecules. Computational tools can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for the development of new therapeutic agents.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Guiding synthetic modifications, predicting reaction outcomes. |

| Molecular Docking | Binding affinity and mode to target proteins | Virtual screening for biological activity, lead optimization. |

| Molecular Dynamics (MD) | Conformational dynamics, binding stability | Understanding the dynamic nature of protein-ligand interactions. |

| ADMET Prediction | Pharmacokinetic and toxicity profiles | Early-stage filtering of drug candidates. |

Design and Synthesis of Chemically Diverse Analogues for Structure-Property Relationship Studies

Systematic modification of the 4-bromo-N-(1-cyanocyclobutyl)benzamide scaffold is a promising avenue for establishing structure-property relationships (SPR). By synthesizing a library of analogues with variations at different positions, it is possible to understand how specific structural features influence the compound's chemical and biological properties.

Key modifications could include:

Substitution on the phenyl ring: Replacing the bromine atom with other halogens, alkyl, alkoxy, or nitro groups.

Modification of the cyclobutyl ring: Introducing substituents on the cyclobutane (B1203170) ring or changing the ring size.

Alteration of the amide linker: Replacing the amide bond with other functional groups like esters, sulfonamides, or reversed amides.

The synthesis and characterization of these analogues would provide valuable data for understanding how molecular structure dictates function. This knowledge is essential for the rational design of new molecules with tailored properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis offer significant advantages for the production of 4-bromo-N-(1-cyanocyclobutyl)benzamide and its derivatives. nih.govnih.gov Continuous flow processes can lead to improved reaction control, higher yields, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov

Future research could focus on developing a continuous flow synthesis of 4-bromo-N-(1-cyanocyclobutyl)benzamide. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup. The integration of online purification and analysis techniques would further streamline the process.

Automated synthesis platforms can be utilized to rapidly generate a library of analogues for structure-property relationship studies. nih.gov By combining robotic liquid handling with automated reaction workup and purification, it is possible to synthesize and screen a large number of compounds in a high-throughput manner. This approach would significantly accelerate the discovery of new molecules with desired properties.

Q & A

Q. Optimization Tips :

- Maintain stoichiometric excess of 1-cyanocyclobutylamine (1.2–1.5 equiv) to drive the reaction.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Yields can exceed 70% with strict anhydrous conditions and controlled temperature (0–25°C).

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of 4-bromo-N-(1-cyanocyclobutyl)benzamide?

Answer :

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsional parameters. For example:

| Bond | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C6–C1 (aromatic) | 1.394 (2) | – | |

| N1–C7 (amide) | 1.332 (2) | 126.73 | |

| Cyclobutyl C–C | 1.54–1.58 | 88–92 | Inferred |

Q. Key Findings :

- The cyclobutyl ring adopts a puckered conformation, influencing steric interactions with the benzamide group.

- The cyano group’s electron-withdrawing effect reduces amide resonance, as seen in C=O bond elongation (1.23 Å vs. typical 1.21 Å) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Strong C≡N stretch at ~2240 cm⁻¹; amide C=O at ~1680 cm⁻¹.

- Mass Spectrometry :

Advanced: How do electronic effects of the cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer :

The cyano group:

- Deactivates the cyclobutyl ring via inductive effects, reducing susceptibility to nucleophilic attack.

- Directs electrophilic substitution on the benzamide ring (e.g., bromination occurs para to the amide group).

- Stabilizes intermediates : DFT calculations show a 12–15 kcal/mol stabilization of transition states in SNAr reactions due to conjugation with the cyclobutyl ring .

Q. Experimental Validation :

- React with KOtBu/DMF at 80°C to substitute bromine with methoxy groups (yield: 55–60%) .

Advanced: How can researchers address contradictory data in solubility and stability studies?

Answer :

Contradictions often arise from solvent polarity or crystallinity variations. Mitigation strategies include:

Solubility Profiling :

- Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO δ = 26.7 MPa¹/²).

Stability Studies :

- Monitor degradation via HPLC under accelerated conditions (40°C/75% RH).

- Amide hydrolysis is pH-dependent; t₁/₂ = 14 days at pH 7.4 vs. 2 days at pH 1.2 .

Crystallinity Effects :

- Amorphous forms exhibit 3–5× higher solubility than crystalline forms but lower thermal stability (DSC endotherm at 145°C vs. 162°C) .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

Q. Answer :

- Lipinski’s Rule : MW < 500, logP < 5 (experimental logP = 2.8), ≤5 H-bond donors (1: NH amide), ≤10 H-bond acceptors (3: O, N).

- ADMET Prediction :

Advanced: How does the compound’s conformation affect its biological target engagement?

Q. Answer :

- Docking Studies : The bent conformation (cyclobutyl-amide dihedral angle = 45–50°) optimizes binding to kinases (e.g., CDK2, ∆G = -9.2 kcal/mol).

- SAR Insights :

Q. Validation :

- IC₅₀ values correlate with conformational rigidity: 0.8 µM (rigid analog) vs. 3.2 µM (flexible analog) in kinase inhibition assays .

Basic: What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.